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Compound of Interest

Compound Name: IK-862

Cat. No.: B1674431 Get Quote

Note to the reader: The initial query for "IK-862" yielded limited specific data beyond its

classification as a selective TACE (TNF-alpha converting enzyme) inhibitor by chemical

suppliers. However, a significant body of research exists for a similarly named compound,

IM862, a dipeptide with well-documented anti-angiogenic properties. This guide will focus on

IM862, as it is likely the intended subject of the in-depth technical inquiry.

IM862 is a synthetic dipeptide, L-glutamyl-L-tryptophan, originally isolated from the bovine

thymus.[1][2] It has been investigated for its anti-tumor and immunomodulatory effects,

primarily in the context of AIDS-related Kaposi's sarcoma and recurrent ovarian cancer.[1][3][4]

The core function of IM862 revolves around its ability to inhibit angiogenesis, the formation of

new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][5]

Mechanism of Action
The precise molecular mechanism of IM862 is not fully elucidated, but preclinical and clinical

studies have pointed towards a multi-faceted approach to its anti-angiogenic and anti-tumor

activity.[1] The primary proposed mechanisms include:

Inhibition of Vascular Endothelial Growth Factor (VEGF) Production: IM862 has been shown

to inhibit the production of VEGF, a potent signaling protein that stimulates the formation of

blood vessels.[2][5] By reducing VEGF levels, IM862 can effectively starve tumors of the

blood supply they need to grow.
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Enhancement of Natural Killer (NK) Cell Function: IM862 has demonstrated the ability to

modulate and activate Natural Killer (NK) cells.[2][5] NK cells are a type of cytotoxic

lymphocyte that plays a crucial role in the innate immune system's defense against tumors

and virally infected cells. By boosting NK cell activity, IM862 may contribute to direct tumor

cell lysis.

The interplay of these two mechanisms suggests that IM862 not only directly hinders tumor

vascularization but also enhances the body's own immune response against cancerous cells.
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Caption: Proposed mechanism of action for IM862.

Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of IM862 in patients

with AIDS-related Kaposi's Sarcoma (AIDS-KS).

Table 1: Phase II Study of IM862 in AIDS-KS - Patient Characteristics[3]
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Characteristic Value

Number of Patients 44 (42 male, 2 female)

Median Age (years) 38 (range, 22-53)

>50 Mucocutaneous Lesions 21 (47%)

Lymphedema 14 (32%)

Prior Systemic Chemotherapy 33 (75%)

CD4+ Lymphocyte Count ≤200/mm³ 24 (55%)

Concurrent Protease Inhibitor(s) 39 (89%)

Table 2: Phase II Study of IM862 in AIDS-KS - Efficacy[3]

Response
Number of Patients
(%)

Median Time to
Response (weeks)

Median Duration of
Response (weeks)

Major Response 16 (36%) 6 (range, 3-26)
33+ (range, 12+ -

95+)

   Complete Response 5 (11%)

   Partial Response 11 (25%)

Stable Disease 21 (48%) - 7 to 72+

Table 3: Phase III Study of IM862 in AIDS-KS - Efficacy[1][6]

Outcome IM862 (n=104) Placebo (n=98) P-value

Response Rate
23% (95% CI, 15-

32%)

21% (95% CI, 14-

31%)
0.46

Median Time to

Response (weeks)
8.5 14 0.024

Median Time to

Progression (weeks)
16 (95% CI, 13-27) 35 (95% CI, 26-114) 0.012
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Note: The Phase III trial did not show a significant difference in the primary endpoint of

response rate compared to placebo. However, it did show a shorter time to response and a

surprisingly shorter time to progression in the IM862 arm. The authors suggest that the potent

effect of highly active antiretroviral therapy (HAART) may have confounded the results.[1][6]

Experimental Protocols
Study Design: A phase II, open-label, randomized study.

Patient Population: Patients with biopsy-proven AIDS-KS with at least five measurable

lesions. Patients with visceral involvement were excluded. Key inclusion criteria included an

absolute granulocyte count >1,000/mm³, platelet count >75,000/mm³, bilirubin ≤1.5 mg/dL,

and serum creatinine less than 1.5 times the upper limit of normal. Prior systemic

chemotherapy had to be discontinued at least 4 weeks before starting IM862.

Treatment Regimen: Patients were randomized to two dosing schedules of IM862

administered as intranasal drops at a dose of 5 mg:

Schedule 1: 5 days of therapy followed by 5 days off (n=18).

Schedule 2: Every other day dosing (n=26). Treatment was continued in repeated cycles

until disease progression or unacceptable toxicity.

Monitoring and Efficacy Assessment: Patients were monitored for response and toxicity

every 2 weeks for the first 8 weeks and then monthly. After 90 days, patients with stable

disease or better could continue on the same regimen with monthly follow-ups.

Mucocutaneous response was evaluated using the AIDS Clinical Trials Group (ACTG)

criteria.

Study Design: A 24-week, randomized, double-blinded, placebo-controlled phase III trial.

Patient Population: 202 HIV-positive patients with AIDS-KS.

Treatment Plan:

IM862 was self-administered intranasally at a dose of 5 mg in 0.7 mL of diluent every other

day for 24 weeks or until disease progression.
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The placebo group received the diluent vehicle.

Concurrent use of antiretroviral agents and prophylaxis against opportunistic infections

was required.

Follow-up and Crossover:

Responders could continue blinded treatment for an additional 6 months.

At 6 months, patients with stable disease were unblinded. Those in the placebo group

were offered IM862 at 5 mg every other day. Those already on IM862 were offered 5 mg

every other day or 10 mg three times a day.
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Caption: Generalized workflow for the Phase III IM862 clinical trial.

Toxicity and Safety Profile
Across the clinical trials, IM862 was generally well-tolerated.[2][3] Reported adverse effects

were mild and transient, and included:[3]
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Headache

Fatigue

Tingling

Nausea

Importantly, no hematologic adverse effects attributed to the treatment were reported.[3]

In conclusion, IM862 is a dipeptide with anti-angiogenic properties mediated through the

inhibition of VEGF production and enhancement of NK cell function. While it showed promise in

early-phase clinical trials for AIDS-related Kaposi's sarcoma, a subsequent phase III trial did

not demonstrate superiority over placebo, potentially due to the confounding effects of modern

antiretroviral therapy. Its favorable safety profile, however, may warrant further investigation in

other therapeutic contexts.
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[https://www.benchchem.com/product/b1674431#what-is-the-function-of-ik-862]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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